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Compound of Interest

Compound Name:
2-Hydroxymethyl-6-methoxy-1,4-

benzoquinone

CAS No.: 50827-57-1

Cat. No.: B1595387 Get Quote

Executive Summary: The Mechanistic Dualism
The biological activity of 1,4-benzoquinones (1,4-BQs) is governed by two competing

mechanisms. Effective drug design requires tuning the substituents to balance these pathways:

Redox Cycling (ROS Generation): The quinone undergoes one-electron reduction to a

semiquinone radical (

), which transfers an electron to molecular oxygen, generating superoxide (

). This requires a specific redox potential (

).

Michael Addition (Alkylation): The quinone acts as an electrophile, covalently binding to

nucleophilic thiols (e.g., Cysteine-151 in Keap1, Glutathione).

The SAR Rule of Thumb:

Electron-Withdrawing Groups (EWGs): Increase electrophilicity and redox potential (easier to

reduce). Result: High cytotoxicity, often non-specific.
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Electron-Donating Groups (EDGs): Lower electrophilicity and redox potential. Result:

Tunable potency, often stabilizing the semiquinone.

Steric Bulk: Hinders nucleophilic attack. Result: Reduced alkylation, mechanism shifts purely

to redox or inactivity.

Mechanistic Visualization
The following diagram illustrates the bifurcation of the 1,4-benzoquinone mechanism of action

based on substitution.
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Figure 1: Dual mechanism of action. Pathway A dominates with high electron affinity

substituents; Pathway B dominates when steric hindrance is low and electrophilicity is

preserved.

Comparative Analysis of Substituent Classes
This section compares three distinct classes of 1,4-BQ derivatives based on their electronic

effects and resulting toxicity profiles.

Class A: Halogenated Benzoquinones (The "Warheads")
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Examples: Chloranil (2,3,5,6-tetrachloro-1,4-benzoquinone), Tetrafluoro-1,4-benzoquinone.

Mechanism: Strong EWGs (F, Cl) drastically increase the reduction potential, making the

molecule a potent oxidant. They also serve as leaving groups, facilitating nucleophilic

aromatic substitution.

Performance:

Cytotoxicity: Extremely High (

).

Selectivity: Low. Causes rapid GSH depletion and necrotic cell death in both healthy and

cancer cells.

Use Case: Precursors for synthesis; rarely used directly as drugs due to toxicity.

Class B: Amino-Substituted Benzoquinones (The
"Tunable Agents")

Examples: 2,5-bis(alkylamino)-1,4-benzoquinones, Geldanamycin analogues.

Mechanism: The amino group is a strong EDG via resonance. This lowers the redox

potential (preventing indiscriminate oxidation) but maintains specific interactions with targets

(e.g., NQO1 enzyme, Hsp90).

Performance:

Cytotoxicity: Moderate to High (

).

Selectivity: Improved. Can be targeted to cells overexpressing NQO1.

Use Case: Lead compounds for antitumor agents.

Class C: Sterically Hindered / Alkyl Benzoquinones
Examples: Duroquinone (Tetramethyl), 2,6-di-tert-butyl-1,4-benzoquinone.
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Mechanism: Alkyl groups are weak EDGs but provide significant steric bulk. This blocks the

Michael addition sites (C2/C3/C5/C6).

Performance:

Cytotoxicity: Low (

).

Activity: Often cytoprotective (antioxidant) rather than cytotoxic.

Use Case: Mitochondrial antioxidants (e.g., Idebenone derivatives).

Data Dashboard: Quantitative Comparison
The following table synthesizes cytotoxicity data (Rat Hepatocytes) and physicochemical

parameters.

Compound
Class

Derivative
Substituent
Effect

Redox
Potential (

)

Cytotoxicity
(

)

Primary
Toxicity
Mode

Halogenated
Chloranil

(Tetra-Cl)
Strong EWG

+0.01 V

(High)
~8 µM

Rapid ROS +

Alkylation

Unsubstituted

1,4-

Benzoquinon

e

Baseline -0.51 V ~24 µM

Alkylation

(GSH

depletion)

Alkoxy

2,6-

Dimethoxy-

BQ

Moderate

EDG
-0.60 V ~150 µM Mixed

Alkyl
Duroquinone

(Tetra-Me)

Weak EDG +

Steric
-0.84 V (Low) >500 µM

Minimal

(Redox only)

Amino

2,5-

bis(morpholin

o)-BQ

Strong EDG Tunable ~5-20 µM*

Targeted

Enzyme

Inhibition
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Note:

values approximated from hepatocyte toxicity assays [1]. Amino values vary by specific amine
chain.

Experimental Protocols
To validate the SAR of a new derivative, use the following self-validating workflow.

Protocol A: Synthesis of 2,5-Bis(alkylamino)-1,4-
benzoquinones
This reaction exploits the high electrophilicity of the parent quinone to install amino substituents

via oxidative amination.

Reagents:

1,4-Benzoquinone (1.0 eq)[2]

Primary/Secondary Amine (2.2 eq)

Ethanol (Solvent)

Acetic Acid (Catalyst, optional)

Step-by-Step Workflow:

Preparation: Dissolve 10 mmol of 1,4-benzoquinone in 20 mL of ethanol. The solution will be

yellow.

Addition: Add 22 mmol of the amine dropwise with vigorous stirring. Observation: Color

deepens immediately (red/purple) due to charge transfer complex formation.

Reflux: Heat to reflux for 2–4 hours. Monitor via TLC (Mobile phase: Hexane/Ethyl Acetate

7:3).

Crystallization: Cool to room temperature. The product often precipitates as dark red/brown

crystals.
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Purification: Filter and wash with cold ethanol. Recrystallize from glacial acetic acid if

necessary.

Validation:

NMR: Check for the disappearance of quinone protons (if tetra-substituted) or shift of C-H

peaks.

IR: Look for the shift in Carbonyl (

) stretch. Unsubstituted

; Amino-substituted

(due to resonance).

Protocol B: Cytotoxicity Screening (MTT Assay)
Objective: Determine

to assess SAR potency.

Seeding: Seed MCF-7 or HepG2 cells at

cells/well in 96-well plates. Incubate 24h.

Treatment: Treat with quinone derivatives (0.1, 1, 10, 50, 100 µM). Include Doxorubicin as a

positive control and DMSO as a vehicle control.

Incubation: Incubate for 48 hours.

Development: Add MTT reagent (0.5 mg/mL). Incubate 4h. Dissolve formazan crystals in

DMSO.

Readout: Measure absorbance at 570 nm.

Analysis: Plot log(concentration) vs. % viability. Calculate

using non-linear regression.
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SAR Logic Diagram
This diagram guides the researcher in selecting the correct substituent for their desired

biological endpoint.
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Figure 2: Decision tree for substituent selection based on therapeutic intent.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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